molecular formula C21H23N3O6S B12513739 N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B12513739
M. Wt: 445.5 g/mol
InChI Key: QAWVPHNKNNLQIB-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that features a combination of methoxy, piperidinylsulfonyl, phenyl, oxobenzoxazolyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, sulfonylation, and final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxobenzoxazolyl group can be reduced to form hydroxyl derivatives.

    Substitution: The piperidinylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the oxobenzoxazolyl group may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups may bind to specific sites on these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide include:

  • N-(2-Methoxyphenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
  • N-(2-Methoxy-5-(morpholin-4-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
  • N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H23N3O6S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C21H23N3O6S/c1-29-18-10-9-15(31(27,28)23-11-5-2-6-12-23)13-16(18)22-20(25)14-24-17-7-3-4-8-19(17)30-21(24)26/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,25)

InChI Key

QAWVPHNKNNLQIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CN3C4=CC=CC=C4OC3=O

Origin of Product

United States

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